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molecular formula C12H12N2O3 B8626209 1-Acetyl-6-(acetoxymethyl)indazole

1-Acetyl-6-(acetoxymethyl)indazole

Cat. No. B8626209
M. Wt: 232.23 g/mol
InChI Key: ZDZQXEZAVIAQPP-UHFFFAOYSA-N
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Patent
US06541467B1

Procedure details

A suspension of 1-acetyl-6-(acetoxymethyl)indazole (9.5 g, 41 mmol) (98) in aqueous hydrobromic acid (48% aqueous solution, 20 mL, 177 mmol) was stirred at room temperature for 46 hours. The solid was collected on a Buchner funnel and dried under vacuum for 12 hours. The filtrate was stirred at room temperature for additional 24 hours and more solid was collected. After drying under vacuum, title compound was obtained as a yellow solid (10.0 g, 84%) which was used as such without further purification. MS (electrospray) 211 (M+1 for 79Br), 213 (M+1 for 81Br); 1H N MR (CDCl3) δ4.85 (s, 2H), 7.65 (d, 1H, J=8.4 Hz), 7.78 (d, 1H, J=8.4 Hz), 8.05 (s, 1H), 8.10 (s, 1H).
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Yield
84%

Identifiers

REACTION_CXSMILES
C([N:4]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([CH2:13]OC(=O)C)[CH:11]=2)[CH:6]=[N:5]1)(=O)C.[BrH:18]>>[BrH:18].[Br:18][CH2:13][C:10]1[CH:11]=[C:12]2[C:7]([CH:6]=[N:5][NH:4]2)=[CH:8][CH:9]=1 |f:2.3|

Inputs

Step One
Name
Quantity
9.5 g
Type
reactant
Smiles
C(C)(=O)N1N=CC2=CC=C(C=C12)COC(C)=O
Name
Quantity
20 mL
Type
reactant
Smiles
Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 46 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid was collected on a Buchner funnel
CUSTOM
Type
CUSTOM
Details
dried under vacuum for 12 hours
Duration
12 h
STIRRING
Type
STIRRING
Details
The filtrate was stirred at room temperature for additional 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
more solid was collected
CUSTOM
Type
CUSTOM
Details
After drying under vacuum

Outcomes

Product
Details
Reaction Time
46 h
Name
Type
product
Smiles
Br.BrCC1=CC=C2C=NNC2=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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